![molecular formula C14H16N2O3S B275367 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B275367.png)
5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide, also known as EPM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various biological studies due to its unique properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it has been suggested that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators. 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to reduce the expression of COX-2 and MMPs. In addition, 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its potency and specificity. 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic effects at relatively low concentrations. It is also relatively specific in its action, targeting COX-2 and MMPs without affecting other enzymes or proteins. However, one of the limitations of using 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is its solubility. 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is poorly soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
For the use of 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide include the development of derivatives with improved properties and the investigation of its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide. This synthesis method has been reported in several research papers and has been successfully replicated in many laboratories.
Scientific Research Applications
5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases such as arthritis and neuropathic pain. 5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to have antitumor activity, making it a promising candidate for cancer therapy.
properties
Product Name |
5-ethyl-2-methoxy-N-(2-pyridinyl)benzenesulfonamide |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-11-7-8-12(19-2)13(10-11)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
InChI Key |
VDJIWVZPAFTBIF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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